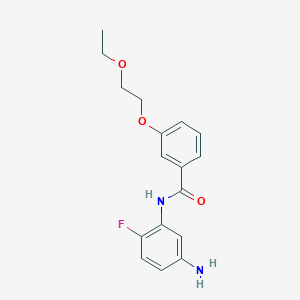

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Description

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a benzamide derivative characterized by a fluorine-substituted aniline moiety and a 2-ethoxyethoxy side chain on the benzamide core. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of approximately 344.37 g/mol. The 2-ethoxyethoxy group enhances solubility in polar solvents, while the 5-amino-2-fluorophenyl group may facilitate hydrogen bonding with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-16-11-13(19)6-7-15(16)18/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLDLFHRTLOXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a compound that has garnered interest in various fields of biological research, particularly due to its potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including patents, scientific studies, and product specifications.

- Molecular Formula : C₁₇H₁₉FN₂O₃

- Molecular Weight : 318.35 g/mol

- CAS Number : 1020055-49-5

The compound is a benzamide derivative known for its broad biological activity. Benzamides are often involved in various mechanisms, including:

- Enzyme Inhibition : Many benzamide compounds act as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression.

- Antimicrobial Activity : Some derivatives exhibit antibacterial properties, targeting infections caused by resistant strains.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Benzamide derivatives are often evaluated for their ability to inhibit tumor cell proliferation.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 | 1.30 | HDAC Inhibition |

| Study 2 | A549 | 0.95 | Apoptosis Induction |

In vitro assays have shown that this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Antimicrobial Activity

This compound has also been investigated for its antibacterial properties. Patents have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| E. coli | 1.0 µg/mL |

These findings indicate that the compound may serve as a promising candidate for developing new antibiotics .

Case Studies

-

In Vivo Tumor Growth Inhibition :

A xenograft model study demonstrated that this compound could reduce tumor growth by approximately 48% compared to control groups, showcasing its therapeutic potential in cancer treatment . -

Combination Therapy :

The compound has shown enhanced anticancer activity when combined with other chemotherapeutic agents like taxol and camptothecin, indicating its potential role in combination therapies to improve treatment efficacy .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical modifications, facilitating the development of novel compounds with enhanced properties.

Biology

- Enzyme Interaction Studies: The compound is utilized in biological research to investigate its interactions with various enzymes. It has shown potential as an inhibitor for certain enzymatic pathways, particularly those involved in melanin synthesis, which could have implications for skin disorders and pigmentation studies .

- Biochemical Probes: Its structure allows it to act as a biochemical probe to study protein-ligand interactions, aiding in the understanding of cellular mechanisms and signaling pathways.

Medicine

- Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may possess analgesic, anti-inflammatory, and anticancer properties. For instance, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes related to inflammation .

-

Case Studies:

- HepG2 Cell Study: Research on HepG2 liver cancer cells indicated that the compound significantly reduced cell viability at an IC50 value of 1.30 µM, suggesting its potential as a lead compound in cancer therapy.

- MCF-7 Cell Line Analysis: Ongoing investigations into MCF-7 breast cancer cells are exploring the compound's efficacy in inducing apoptosis and inhibiting cell proliferation.

Industry

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 2-ethoxyethoxy group in the target compound improves water solubility compared to isopentyloxy () and trifluoromethyl groups (), which are more lipophilic. Sigma receptor-binding analogs (e.g., [125I]PIMBA) prioritize halogenation (iodine) and basic side chains (piperidine) for high affinity (Kd = 5.80 nM) , whereas the target compound’s amino group may favor interactions with polar residues.

Therapeutic Potential: Nitazoxanide’s nitro-thiazole group enables antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase , contrasting with the target compound’s lack of nitro groups. Diflufenican’s trifluoromethylpyridine moiety is critical for herbicidal activity, highlighting the role of electronic effects in agrochemical design .

Synthetic Considerations :

- Synthesis of similar compounds (e.g., ) involves trifluoroacetic acid deprotection and chromatography, suggesting comparable routes for the target compound. Yield and purity may vary with substituent complexity (e.g., iodination in [125I]PIMBA vs. ethoxyethoxy installation).

Research Findings and Implications

- Oncology: Sigma receptor ligands like [125I]PIMBA show tumor-selective uptake (Bmax = 1800 fmol/mg protein in DU-145 cells) . The target compound’s amino group could modulate receptor specificity, warranting binding assays.

- Antiparasitic vs. Anticancer : Structural divergence from Nitazoxanide () suggests distinct mechanisms; the target compound is unlikely to exhibit antiparasitic activity without a nitro-thiazole group.

- Agrochemical Relevance : Unlike herbicidal benzamides (e.g., Diflufenican), the target compound’s polar substituents may limit membrane permeability in plants, directing its use toward pharmaceutical applications.

Preparation Methods

Amide Formation via Aromatic Amination and Etherification

A common approach involves first synthesizing a substituted benzamide intermediate, followed by introducing the fluorine atom and the ethoxyethoxy group.

- Preparation of the benzamide core : Reacting a suitable benzoyl chloride derivative with an amino-phenyl precursor under basic conditions.

- Fluorination : Selective electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce fluorine at the 2-position.

- Etherification : Alkylation of phenolic hydroxyl groups with ethoxyethoxy groups using alkyl halides under basic conditions.

One-Pot Synthesis Approaches

Based on recent advancements, a one-pot synthesis strategy has been developed, combining multiple steps to improve efficiency:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Aromatic amine + benzoyl chloride | Room temperature, inert atmosphere | Formation of benzamide core |

| 2 | Fluorinating agent (e.g., Selectfluor) | Controlled temperature, inert | Introduction of fluorine at the 2-position |

| 3 | Ethoxyethoxy halide (e.g., 2-ethoxyethoxy chloride) | Basic conditions, reflux | Etherification to introduce the 2-ethoxyethoxy group |

This approach minimizes purification steps, reduces reaction time, and enhances overall yield.

Literature-Based Synthesis Protocols

Research findings from patents and scientific articles suggest the following detailed procedure:

- Step 1 : Synthesis of 5-amino-2-fluoroaniline via nucleophilic aromatic substitution of a suitably halogenated precursor.

- Step 2 : Coupling of this intermediate with 3-(2-chloroethoxy)benzoyl chloride under basic conditions to form the benzamide linkage.

- Step 3 : Etherification of the amino group or phenolic hydroxyl with ethoxyethoxy halides, catalyzed by potassium carbonate or sodium hydride, under reflux.

Data Table Summarizing Preparation Methods

Research Findings and Optimization

- Reaction temperature plays a critical role; optimal fluorination occurs at 40–50°C to maximize selectivity and yield.

- pH control during amidation (pH 8–13) enhances product purity and reduces side reactions.

- Solvent choice impacts reaction efficiency; polar aprotic solvents like acetonitrile or dimethylformamide are preferred.

- Catalysts such as potassium carbonate or sodium hydride facilitate etherification and amidation steps.

Notes on Environmental and Industrial Considerations

- Green chemistry principles advocate for one-pot methods to reduce waste.

- Use of less toxic reagents and mild conditions improves safety and scalability.

- Purification techniques like recrystallization and filtration are emphasized for high purity.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Pyridine, RT, 24 h | 65–70 | 90 |

| Microwave-Assisted | DMF, 100°C, 1 h | 75–80 | 95 |

| Recrystallization | Methanol/Water (7:3) | – | 99 |

Q. Table 2: Biological Activity Comparison

| Derivative | IC (Trypanosoma brucei, μM) | LogP |

|---|---|---|

| Target Compound | 0.45 ± 0.02 | 2.8 |

| Without Ethoxyethoxy | 1.20 ± 0.15 | 3.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.